molecular formula C14H27ClN2O2 B090111 tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1228182-67-9

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Cat. No.: B090111
CAS No.: 1228182-67-9
M. Wt: 290.83 g/mol
InChI Key: CWLCIVYAURTITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a spirocyclic compound featuring two fused six-membered rings (denoted as [5.5]) with nitrogen atoms at positions 1 and 7. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, while the hydrochloride salt enhances solubility for synthetic applications. Its molecular formula is C₁₄H₂₆N₂O₂·HCl, with a molecular weight of 290.83 g/mol (free base: 254.37 g/mol) . This compound is widely utilized as a building block in medicinal chemistry, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics due to its conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLCIVYAURTITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-67-9
Record name 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228182-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrogenation-Cyclization Route

This method, adapted from analogous syntheses, involves four key steps:

Step 1: Alkylation of tert-Butyl 4-Cyano-4-(hydroxymethyl)piperidine-1-carboxylate
The precursor (compound 1) reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) under sodium hydride catalysis. The reaction proceeds via nucleophilic substitution at 0°C, yielding a cyano-containing intermediate (compound 2).

Step 2: Catalytic Hydrogenation
Compound 2 undergoes hydrogenation at 40°C under 50 psi H₂ pressure using Raney nickel in ethanol. This reduces the cyano group to a primary amine (compound 3).

Step 3: Sodium Ethoxide-Mediated Cyclization
Treatment with sodium ethoxide in ethanol induces intramolecular cyclization, forming the spirocyclic amine core (compound 4). The reaction is conducted at 0–25°C over 8 hours.

Step 4: Boc Protection and Hydrochloride Formation
The free amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in THF. Subsequent HCl gas treatment in ethyl acetate yields the hydrochloride salt.

Nitro Reduction Pathway

Inspired by CN112094241A, this route employs nitro intermediates:

Step 1: Nitroalkane Formation
Cyclohexanone reacts with nitromethane and ammonia at -10°C to form 1-nitromethylcyclohexylamine, which is isolated as a hydrochloride salt.

Step 2: Palladium-Catalyzed Hydrogenation
Hydrogenation with Pd/C reduces the nitro group to an amine, yielding 1-aminomethylcyclohexylamine dihydrochloride.

Step 3: Spirocyclization and Boc Protection
Reaction with chloroacetyl chloride forms a ketone intermediate, which undergoes cyclization. Boc protection and HCl treatment finalize the target compound.

Critical Analysis of Reaction Conditions and Parameters

Temperature and Solvent Optimization

  • Alkylation : Conducting the reaction at 0°C in THF minimizes exothermic side reactions.

  • Hydrogenation : Ethanol as a solvent enhances Raney nickel activity, while 40°C balances reaction rate and selectivity.

  • Cyclization : Sodium ethoxide in ethanol at ambient temperature ensures efficient ring closure without epimerization.

Yield and Purity Considerations

  • The hydrogenation-cyclization route achieves a 45–50% overall yield, limited by incomplete cyclization in Step 3.

  • The nitro reduction pathway offers higher yields (60–65%) but requires costly Pd/C catalysis.

Characterization and Quality Control Techniques

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms spirocyclic structure via distinct shifts for the Boc group (δ 1.4 ppm, singlet) and piperidine protons (δ 3.2–3.5 ppm).

  • HPLC : Purity >98% is achieved using a C18 column with 0.1% TFA in acetonitrile/water.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 285.2 aligns with the molecular formula C₁₄H₂₇ClN₂O₂.

Comparative Evaluation of Methodological Approaches

Parameter Hydrogenation-Cyclization Nitro Reduction
Starting Material CostModerateHigh
Reaction Steps43
Overall Yield45–50%60–65%
ScalabilityIndustrialLab-scale
Key LimitationLow cyclization efficiencyPd/C cost

Scalability and Industrial Production Considerations

The hydrogenation-cyclization route is preferred for scale-up due to:

  • Solvent Recovery : THF and ethanol are distillable and reusable.

  • Catalyst Availability : Raney nickel is cost-effective at multi-kilogram scales.

  • Process Safety : Exothermic steps are controlled via dropwise addition and cooling.

Emerging Innovations in Spirocyclic Compound Synthesis

Recent advances include:

  • Enzymatic Cyclization : Lipases catalyze ring closure under mild conditions, reducing energy use.

  • Flow Chemistry : Continuous hydrogenation improves throughput and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₆N₂O₂·HCl
  • Molecular Weight : 290.83 g/mol
  • CAS Number : 1228182-67-9
  • IUPAC Name : tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

The compound features a spirocyclic structure which contributes to its biological activity and chemical reactivity. Its unique configuration allows for interactions that can be exploited in various applications.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceutical agents. Its structural attributes make it a candidate for:

  • Antidepressant Activity : Research indicates that compounds with similar diazaspiro structures may exhibit neuropharmacological effects, potentially leading to the development of new antidepressants.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, making it a subject of interest in oncology research.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions allows it to be utilized in:

  • Heterocyclic Chemistry : It can be used to synthesize other heterocycles, which are crucial in drug development.
  • Functionalization Reactions : The presence of the carboxylate group allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Its potential use in creating nanostructured materials for drug delivery systems is being explored.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of various diazaspiro compounds. The findings indicated that modifications to the tert-butyl group could enhance efficacy and reduce side effects.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute demonstrated that derivatives of tert-butyl 1,9-diazaspiro[5.5]undecane exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.

Data Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntidepressants, Anticancer agents
Chemical SynthesisIntermediate for heterocycles
Material SciencePolymer enhancement, Nanotechnology

Mechanism of Action

The mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The spiro structure allows for unique binding interactions, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Spiro Ring Systems

Spirocyclic compounds differ in ring sizes, nitrogen positions, and substituents, which critically influence their physicochemical and pharmacological properties.

Table 1: Structural Comparison of Diazaspiro Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride 1158750-00-5 C₁₄H₂₆N₂O₂·HCl 290.83 [5.5] spiro system; Boc at position 1
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 236406-55-6 C₁₂H₂₂N₂O₂·HCl 274.78 [3.5] spiro system; Boc at position 7
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate 150543-61-6 C₁₃H₂₄N₂O₂ 240.35 [4.5] spiro system; Boc at position 7
3,9-Diazaspiro[5.5]undecan-2-one hydrochloride 1061731-86-9 C₉H₁₆N₂O·HCl 204.71 [5.5] spiro system; keto group at position 2
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₆N₂O₂·HCl 290.83 [5.5] spiro system; Boc at position 2

Key Differences and Implications

Spiro Ring Size ([n.m] Systems)
  • [5.5] Systems (e.g., target compound): Larger rings provide greater conformational flexibility, enabling interactions with larger binding pockets in proteins. This is advantageous in CNS drug design .
  • [4.5] Systems (e.g., 1,7-diazaspiro[4.5]decane): Intermediate size balances rigidity and solubility, often used in protease inhibitors .
Substituent Position and Functional Groups
  • Boc Group Position : The target compound’s Boc group at position 1 differs from positional isomers like tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (Boc at position 2). This alters electronic distribution and steric hindrance, impacting receptor binding .
  • Keto vs. Boc Functionalization: 3,9-Diazaspiro[5.5]undecan-2-one hydrochloride replaces the Boc group with a ketone, enabling hydrogen-bond donor properties but reducing synthetic versatility .
Salt Forms
  • Hydrochloride salts (e.g., target compound) improve aqueous solubility compared to free bases or hemioxalate salts (e.g., tert-butyl 2,7-diazaspiro[4.5]nonane-2-carboxylate hemioxalate, CAS:1788054-69-2), which may crystallize more readily .

Biological Activity

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₄H₂₇ClN₂O₂
  • Molecular Weight : 290.84 g/mol
  • Melting Point : 180–182 °C (dec.)
  • CAS Number : 1228182-67-9

Pharmacological Applications

Research indicates that compounds in the diazaspiro series exhibit a range of biological activities, including:

  • Pain Management : The diazaspiro compounds have been investigated for their analgesic properties. They may act through modulation of neurotransmitter systems involved in pain perception.
  • Obesity Treatment : Some studies suggest potential applications in obesity management by influencing metabolic pathways and appetite regulation .
  • Neurological Effects : Compounds like tert-butyl 1,9-diazaspiro[5.5]undecane derivatives have shown promise as GABA receptor antagonists, which could play a role in treating various neurological disorders .

The biological activity of this compound may be attributed to its interaction with specific receptors:

  • GABA Receptors : These compounds have been identified as competitive antagonists at GABA type A receptors (GABAAR), influencing neuronal excitability and potentially providing therapeutic benefits in conditions like anxiety and epilepsy .

Study on GABAAR Antagonists

A study focused on the synthesis and pharmacological evaluation of diazaspiro compounds demonstrated their efficacy as GABAAR antagonists. The research highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the spiro structure can enhance binding affinity and biological efficacy .

Analgesic Activity Assessment

In another investigation, the analgesic properties of various diazaspiro derivatives were assessed using animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting that these compounds could serve as novel pain management therapies .

Data Summary

PropertyValue
Molecular FormulaC₁₄H₂₇ClN₂O₂
Molecular Weight290.84 g/mol
Melting Point180–182 °C (dec.)
CAS Number1228182-67-9
Potential ApplicationsPain management, obesity treatment, neurological disorders

Q & A

Q. What is the synthetic methodology for preparing tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride?

The compound is synthesized via acid-mediated deprotection. A typical protocol involves treating the Boc-protected precursor with 4N HCl in dioxane (1:1 vol/vol) at room temperature for 1 hour, followed by concentration under reduced pressure. Toluene is added for azeotropic removal of residual solvent to yield the hydrochloride salt . Reaction optimization may involve adjusting stoichiometry, temperature, or solvent polarity to improve yield.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • LCMS : Monitors molecular ion peaks (e.g., m/z 727 [M+H]⁺ for intermediates) and confirms mass consistency with the expected product .
  • HPLC : Retention times under specific conditions (e.g., 1.27 minutes using MeCN/water with 0.1% formic acid) validate purity .
  • NMR : 1^1H and 13^13C NMR resolve spirocyclic backbone conformation and confirm tert-butyl group integrity.
  • Elemental Analysis : Validates Cl⁻ content in the hydrochloride salt .

Q. How should researchers handle purification challenges for this spirocyclic compound?

Reverse-phase HPLC with a C18 column (e.g., YMC-Actus Triart C18) and a mobile phase of MeCN/water (0.1% formic acid) is effective for isolating the hydrochloride salt . For scale-up, flash chromatography using gradient elution (e.g., DCM:MeOH) may reduce costs while maintaining purity.

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from conformational flexibility of the diazaspiro core. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic processes affecting signal splitting.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve spirocyclic geometry, though crystallization may require optimizing solvent systems .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and validate experimental data .

Q. What role does this compound play in medicinal chemistry research?

The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged structure" in drug discovery due to its ability to mimic peptide turn motifs and enhance binding selectivity. It has been utilized in:

  • Kinase Inhibitors : As a rigid core for targeting ATP-binding pockets.
  • GPCR Modulators : Its spirocyclic geometry mimics endogenous ligand conformations, as seen in tachykinin NK2 receptor antagonists for irritable bowel syndrome .

Q. How can reaction yields be optimized during scale-up synthesis?

Key factors include:

  • Catalyst Screening : Tetrabutylammonium iodide (TBAI) enhances nucleophilic substitution efficiency in related spirocyclic syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Elevated temperatures (e.g., 80°C) accelerate ring-closing steps but may require inert atmospheres to prevent degradation .

Q. What strategies mitigate byproduct formation during Boc deprotection?

  • Acid Concentration : Lower HCl concentrations (2–4N) reduce side reactions like tert-butyl carbocation formation.
  • Protection of Reactive Sites : Temporary protection of secondary amines with Fmoc or Alloc groups prevents undesired protonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.